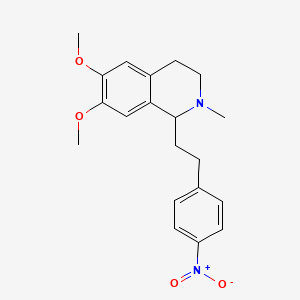

4'-Nitromethopholine

Overview

Description

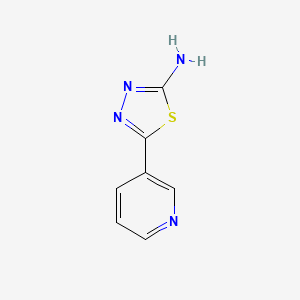

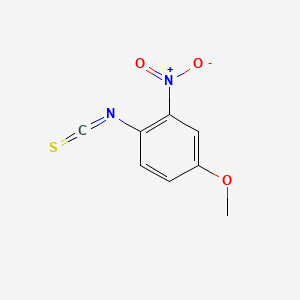

This would typically include the compound’s systematic name, common name, and structural formula .

Synthesis Analysis

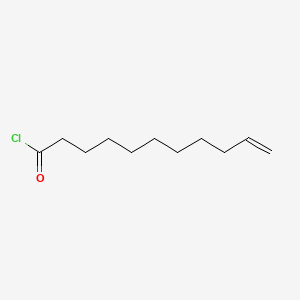

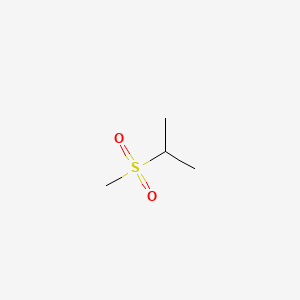

This involves understanding the chemical reactions used to synthesize the compound. It may involve retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis

This involves determining the physical arrangement of atoms in a molecule. Techniques used might include X-ray crystallography or spectroscopic methods .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound, including its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis

This includes studying properties like density, boiling point, vapor pressure, refractive index, and others .Scientific Research Applications

Drug Design and Development

Nitrogen-containing heterocycles like 4’-Nitromethopholine are pivotal in the realm of drug design due to their structural similarity to several bioactive molecules . They often serve as the core structure for the development of new therapeutic agents. The presence of the nitro group and the methoxy functionalities in 4’-Nitromethopholine can be crucial for its pharmacological activity, potentially making it a candidate for the development of drugs targeting neurological disorders or cancers where such structures are often seen in pharmacologically active compounds.

Biological Activity Profiling

The unique structure of 4’-Nitromethopholine allows for its use in biological activity profiling . Its interactions with various enzymes, receptors, and ion channels can be studied to determine its physiological effects. This profiling can lead to the discovery of new biological pathways or therapeutic targets, especially in diseases where the modulation of these pathways is beneficial.

Synthetic Chemistry Research

In synthetic chemistry, 4’-Nitromethopholine can be used as a precursor or intermediate in the synthesis of complex organic molecules . Its structure provides a versatile framework that can undergo various chemical reactions, enabling the creation of a diverse array of derivatives with potential industrial or pharmaceutical applications.

Pharmacokinetics and Dynamics

The study of the pharmacokinetics and dynamics of 4’-Nitromethopholine involves understanding its absorption, distribution, metabolism, and excretion (ADME) profiles . This knowledge is essential for optimizing its therapeutic efficacy and safety, as well as for designing dosage regimens.

Agrochemical Research

Nitrogen heterocycles are known to play a role in agrochemical research, and 4’-Nitromethopholine could be investigated for its potential use in this field . It may serve as a lead compound for the development of new pesticides or herbicides, given its nitrogen-rich heterocyclic structure.

Material Science

The structural properties of 4’-Nitromethopholine make it a candidate for material science research. Its molecular framework could be utilized in the development of organic semiconductors, dyes, or photovoltaic materials . The nitro group, in particular, may impart unique electronic properties that are valuable in these applications.

Analytical Chemistry

In analytical chemistry, 4’-Nitromethopholine can be used as a standard or reagent in various analytical techniques . Its distinct spectroscopic properties can aid in the development of new methods for the detection and quantification of similar compounds.

Environmental Chemistry

Lastly, the environmental impact and degradation pathways of 4’-Nitromethopholine can be studied to assess its ecological footprint . Understanding how it interacts with environmental factors can inform its safe use and disposal, as well as the design of environmentally friendly derivatives.

Mechanism of Action

Target of Action

4’-Nitromethopholine, also known as 1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, is an opioid analgesic drug . The primary targets of 4’-Nitromethopholine are opioid receptors, which play a crucial role in pain perception and analgesia .

Mode of Action

4’-Nitromethopholine interacts with its opioid receptor targets by binding to them and activating them . This activation results in a decrease in the perception of pain, providing analgesic effects .

Biochemical Pathways

It is known that opioids like 4’-nitromethopholine generally work by modulating the activity of neurotransmitters in the central nervous system . This modulation can affect various downstream effects, including changes in the perception of pain .

Pharmacokinetics

It is known that the compound has a high potency, being around 20 times the potency of codeine . This suggests that it may have good bioavailability and effective distribution within the body.

Result of Action

The molecular and cellular effects of 4’-Nitromethopholine’s action primarily involve the modulation of pain perception. By activating opioid receptors, 4’-Nitromethopholine can decrease the perception of pain, providing analgesic effects .

Safety and Hazards

properties

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-21-11-10-15-12-19(25-2)20(26-3)13-17(15)18(21)9-6-14-4-7-16(8-5-14)22(23)24/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKLHCXDUACLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80981186 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63937-57-5 | |

| Record name | 4'-Nitromethopholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITROMETHOPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JU2L138Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

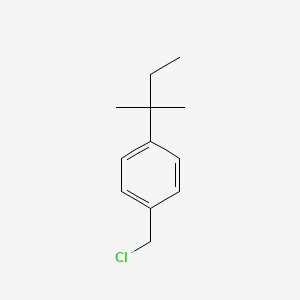

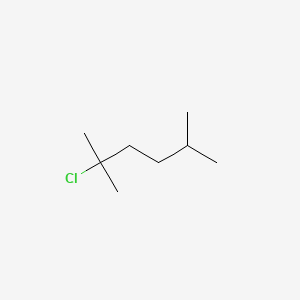

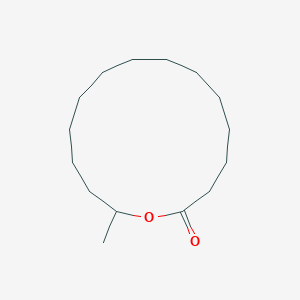

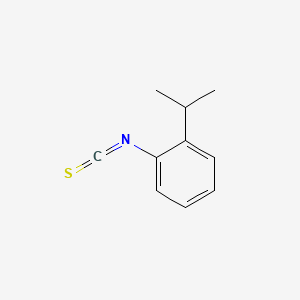

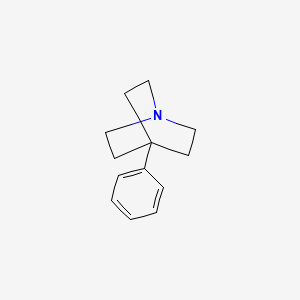

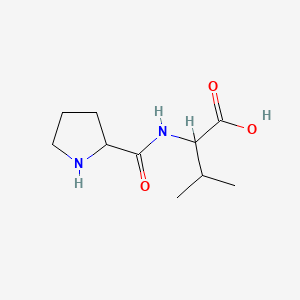

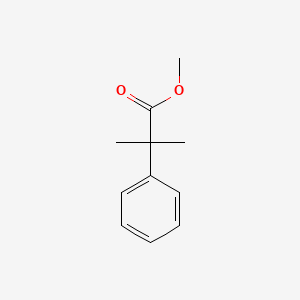

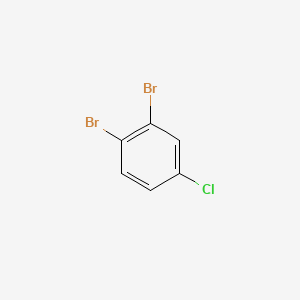

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.